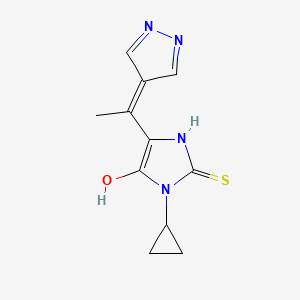
(Z)-5-(1-(1H-Pyrazol-4-yl)ethylidene)-3-cyclopropyl-2-thioxoimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-5-(1-(1H-Pyrazol-4-yl)ethylidene)-3-cyclopropyl-2-thioxoimidazolidin-4-one is a heterocyclic compound that features a pyrazole ring and an imidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(1-(1H-Pyrazol-4-yl)ethylidene)-3-cyclopropyl-2-thioxoimidazolidin-4-one typically involves the condensation of a pyrazole derivative with a suitable imidazolidinone precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-(1-(1H-Pyrazol-4-yl)ethylidene)-3-cyclopropyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the imidazolidinone core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-5-(1-(1H-Pyrazol-4-yl)ethylidene)-3-cyclopropyl-2-thioxoimidazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (Z)-5-(1-(1H-Pyrazol-4-yl)ethylidene)-3-cyclopropyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it may modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(1H-Pyrazol-4-yl)oxypyridin-2-amine: This compound shares the pyrazole ring but differs in the core structure.
5-(1H-Pyrazol-4-yl)ethylidene-2-thioxoimidazolidin-4-one: Similar in structure but lacks the cyclopropyl group.
Uniqueness
(Z)-5-(1-(1H-Pyrazol-4-yl)ethylidene)-3-cyclopropyl-2-thioxoimidazolidin-4-one is unique due to the presence of both the cyclopropyl group and the thioxoimidazolidinone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H12N4OS |
|---|---|
Molecular Weight |
248.31 g/mol |
IUPAC Name |
3-cyclopropyl-4-hydroxy-5-(1-pyrazol-4-ylideneethyl)-1H-imidazole-2-thione |
InChI |
InChI=1S/C11H12N4OS/c1-6(7-4-12-13-5-7)9-10(16)15(8-2-3-8)11(17)14-9/h4-5,8,16H,2-3H2,1H3,(H,14,17) |
InChI Key |
DQGFBJSAGKXMBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C=NN=C1)C2=C(N(C(=S)N2)C3CC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















